Methyl 4-[9-(5-methyl-1,2-oxazol-3-yl)-7,10-dioxo-7,8,9,10-tetrahydrobenzo[7,8]chromeno[2,3-c]pyrrol-8-yl]benzoate
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Overview
Description
Methyl 4-[9-(5-methylisoxazol-3-yl)-7,10-dioxobenzo[h]3-pyrrolino[4,3-b]chrome n-8-yl]benzoate is a complex organic compound that features a unique structure combining multiple functional groups. This compound is of significant interest in the fields of medicinal chemistry and materials science due to its potential biological activities and applications in various industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-[9-(5-methylisoxazol-3-yl)-7,10-dioxobenzo[h]3-pyrrolino[4,3-b]chrome n-8-yl]benzoate typically involves multi-step organic reactions. The initial step often includes the formation of the isoxazole ring, which can be achieved through a metal-free synthetic route involving a (3 + 2) cycloaddition reaction
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, which are crucial for commercial applications. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also emphasized to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[9-(5-methylisoxazol-3-yl)-7,10-dioxobenzo[h]3-pyrrolino[4,3-b]chrome n-8-yl]benzoate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can remove oxygen atoms or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, pressures, and solvents to optimize the reaction rates and yields .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Scientific Research Applications
Methyl 4-[9-(5-methylisoxazol-3-yl)-7,10-dioxobenzo[h]3-pyrrolino[4,3-b]chrome n-8-yl]benzoate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Mechanism of Action
The mechanism of action of methyl 4-[9-(5-methylisoxazol-3-yl)-7,10-dioxobenzo[h]3-pyrrolino[4,3-b]chrome n-8-yl]benzoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
N1, N2-bis (5-methylisoxazol-3-yl)oxalamide: This compound shares the isoxazole moiety but differs in its overall structure and properties.
2-(5-methyl-3-(4-chloro/trifluoromethylphenyl)isoxazol-4-yl)-5-arylamino-1,3,4-oxadiazoles: These compounds also contain the isoxazole ring and are known for their antifungal activities.
Uniqueness
Methyl 4-[9-(5-methylisoxazol-3-yl)-7,10-dioxobenzo[h]3-pyrrolino[4,3-b]chrome n-8-yl]benzoate is unique due to its complex structure, which combines multiple functional groups in a single molecule. This complexity allows for a wide range of chemical modifications and applications, making it a versatile compound in both research and industrial settings .
Properties
Molecular Formula |
C27H18N2O6 |
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Molecular Weight |
466.4 g/mol |
IUPAC Name |
methyl 4-[14-(5-methyl-1,2-oxazol-3-yl)-11,15-dioxo-17-oxa-14-azatetracyclo[8.7.0.02,7.012,16]heptadeca-1(10),2,4,6,8,12(16)-hexaen-13-yl]benzoate |
InChI |
InChI=1S/C27H18N2O6/c1-14-13-20(28-35-14)29-22(16-7-9-17(10-8-16)27(32)33-2)21-23(30)19-12-11-15-5-3-4-6-18(15)24(19)34-25(21)26(29)31/h3-13,22H,1-2H3 |
InChI Key |
NZSRZORFAZFPLX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NO1)N2C(C3=C(C2=O)OC4=C(C3=O)C=CC5=CC=CC=C54)C6=CC=C(C=C6)C(=O)OC |
Origin of Product |
United States |
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